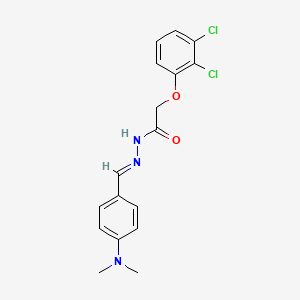![molecular formula C30H32N2O4 B12021491 (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)
(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione” is a complex organic molecule It features a pyrrolidine-2,3-dione core with various substituents, including butoxy, methyl, ethyl, and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the pyrrolidine-2,3-dione core and subsequent functionalization with the various substituents. Typical synthetic routes might include:
Formation of the pyrrolidine-2,3-dione core: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the butoxy and methyl groups: These could be introduced through alkylation reactions.
Addition of the ethyl and pyridinyl groups: These could be added through substitution reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group could be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core could be reduced to form alcohols.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents could be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the carbonyl groups could yield diols.
Applications De Recherche Scientifique
The compound could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-2-ylmethyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of substituents, which could confer unique chemical and biological properties. For example, the presence of the butoxy and ethyl groups might enhance its lipophilicity, while the pyridinyl group could facilitate interactions with biological targets.
Propriétés
Formule moléculaire |
C30H32N2O4 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H32N2O4/c1-4-6-16-36-25-14-13-24(17-20(25)3)28(33)26-27(23-11-9-21(5-2)10-12-23)32(30(35)29(26)34)19-22-8-7-15-31-18-22/h7-15,17-18,27,33H,4-6,16,19H2,1-3H3/b28-26+ |
Clé InChI |
PSAIWBSCMRIYHG-BYCLXTJYSA-N |
SMILES isomérique |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)CC)/O)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)CC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)

![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)






![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12021494.png)
